2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one
Description
2-(2-Chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a 1,4-benzoxazine core substituted with a 2-chloroethyl group at position 2 and a methyl group at position 6. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system, known for their diverse biological activities, including herbicidal, antifungal, and cytotoxic properties .
Properties
IUPAC Name |
2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-2-3-9-8(6-7)13-11(14)10(15-9)4-5-12/h2-3,6,10H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHPPXITQVEGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-chloroethylamine with 6-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to increase yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloroethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in the treatment of various diseases, including cancer. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. This interaction can result in the disruption of cell division and the induction of cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
a. Substituent Effects on Bioactivity
- Chloroethyl vs. Methyl Groups: The 2-(2-chloroethyl) group in the target compound increases lipophilicity compared to 2-methyl analogs (e.g., 6-methyl-2H-1,4-benzoxazin-3(4H)-one, C₉H₉NO₂ ). This modification may enhance membrane permeability, a critical factor in CNS-targeting agents like the 5-HT1 receptor antagonists described in .
- Sulfonyl vs. Methyl Substituents: The ethylsulfonyl group in 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one (C₁₂H₁₄ClNO₄S ) introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the methyl-substituted target compound.
Biological Activity
2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as CBMZ, is a synthetic compound with notable biological activities. It is derived from the benzoxazinone class of compounds, which have been recognized for their diverse pharmacological properties. This article explores the biological activity of CBMZ, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
CBMZ has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.68 g/mol |
| Melting Point | 173.00°C - 174.00°C |
| Solubility | Not available |
CBMZ exhibits its biological activity primarily through its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to:
- DNA Damage : Inducing DNA cross-linking in rapidly dividing cells, which is a critical mechanism for its anticancer effects.
- Inhibition of Cellular Processes : Disruption of essential cellular functions, potentially leading to apoptosis in cancer cells.
Anticancer Properties
CBMZ has been extensively studied for its potential as an anticancer agent. Its mechanism involves:
- Induction of Apoptosis : Studies indicate that CBMZ can trigger apoptotic pathways in various cancer cell lines, including leukemia and lymphoma cells.
- Combination Therapy : It has shown efficacy when used in conjunction with other chemotherapeutic agents, enhancing their overall effectiveness.
Anti-inflammatory Effects
Research has demonstrated that derivatives of benzoxazinones, including CBMZ, possess anti-inflammatory properties. Specific findings include:
- Reduction of Cytokine Production : In microglial cells, compounds related to CBMZ have been shown to significantly decrease pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α following LPS stimulation .
- Activation of Nrf2 Pathway : These compounds can activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Study 1: Anticancer Activity
A study investigated the effects of CBMZ on various cancer cell lines. The results indicated that CBMZ effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HL-60 (Leukemia) | 15 | 70 |
| K562 (Leukemia) | 20 | 65 |
Study 2: Anti-inflammatory Activity
In another study focusing on microglial cells, the impact of CBMZ derivatives on inflammatory markers was evaluated:
| Treatment | NO Production (µM) | IL-1β (pg/mL) | COX-2 Expression (%) |
|---|---|---|---|
| Control | 25 | 100 | 100 |
| CBMZ Derivative 1 | 10 | 30 | 40 |
| CBMZ Derivative 2 | 5 | 20 | 30 |
Applications in Research and Industry
CBMZ's unique structure allows it to be utilized in various scientific fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
- Material Science : In the creation of polymers with specific properties due to its chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
